1H-Pyrazole, 3,5-diacetyl-
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Overview
Description
“1H-Pyrazole, 3,5-diacetyl-” is a compound with the molecular formula C7H8N2O2 . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
Pyrazoles can be synthesized from a variety of precursors. For instance, they can be synthesized from β,γ-unsaturated hydrazones . Another method involves the reaction of dialkyl azodicarboxylates with substituted propargylamines . A series of novel (1-acetyl-5-aryl-4,5-dihydro)-1H-pyrazole substituted pyridine derivatives were synthesized from 3,5-diacetyl-2,6-dimethylpyridine .
Molecular Structure Analysis
Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Chemical Reactions Analysis
Pyrazoles are known to exhibit a wide range of chemical reactions. They are often used as starting materials for the preparation of more complex heterocyclic systems . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .
Scientific Research Applications
Corrosion Inhibition and Antimicrobial Applications
One notable application of pyrazole derivatives includes their use as corrosion inhibitors for metals. For instance, certain pyrazole and pyrazolone derivatives have demonstrated high efficiency in preventing copper alloy dissolution in basic media. These compounds have also shown significant antimicrobial activities against both gram-positive and gram-negative bacteria, outperforming conventional bactericide agents (Sayed et al., 2018).
Crystallography and Structural Analysis
Pyrazole derivatives have been studied for their crystal structures to understand their physical and chemical properties better. For example, the synthesis and X-ray structural analysis of 3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol revealed its twisted molecular structure, providing insights into the interactions and stability of these compounds (Kansız et al., 2018).
Biomedical Applications
Pyrazole derivatives have been widely investigated for their potential in treating various diseases due to their bioactive properties. These compounds have shown activities across a range of biological targets, including antimicrobial, anti-inflammatory, and antitumor effects (Küçükgüzel & Şenkardeş, 2015).
Quantum Chemical Computational Studies
The molecular structure and properties of pyrazole derivatives have been explored through quantum chemical computational studies. These studies offer theoretical insights into the electronic structure, molecular geometry, and potential chemical reactivity of pyrazole compounds (Inkaya et al., 2012).
Synthesis of Heterocyclic Compounds
Pyrazole derivatives serve as key intermediates in synthesizing a wide array of heterocyclic compounds with potential applications in medicinal chemistry and drug design. The versatility of pyrazole chemistry allows for the creation of complex molecules with specific biological activities (Donaire-Arias et al., 2022).
Future Directions
properties
IUPAC Name |
1-(3-acetyl-1H-pyrazol-5-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4(10)6-3-7(5(2)11)9-8-6/h3H,1-2H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKSXYXCIYYSPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NN1)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466053 |
Source
|
Record name | 1H-Pyrazole, 3,5-diacetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole, 3,5-diacetyl- | |
CAS RN |
98276-70-1 |
Source
|
Record name | 1H-Pyrazole, 3,5-diacetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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